molecular formula C14H11ClO2S B6402147 4-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261975-46-5

4-Chloro-3-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402147
CAS RN: 1261975-46-5
M. Wt: 278.8 g/mol
InChI Key: MPBJUPASPMAMNU-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methylthiophenyl)benzoic acid (95%) is a chemical compound that has a variety of applications in the fields of scientific research, industrial production, and medicine. It is a white, crystalline solid with a melting point of 118-120°C and a boiling point of 315-317°C. It is soluble in most organic solvents, including methanol, ethanol, and dimethyl sulfoxide (DMSO). Its molecular formula is C11H9ClO2S, and its molecular weight is 242.68 g/mol.

Scientific Research Applications

4-Chloro-3-(3-methylthiophenyl)benzoic acid (95%) is used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug-target interactions. It is also used in the study of molecular recognition, molecular modeling, and molecular docking. In addition, it is used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methylthiophenyl)benzoic acid (95%) is not fully understood. However, it is believed to interact with proteins and enzymes by forming hydrogen bonds and other non-covalent interactions. It is also believed to form complexes with metal ions and other small molecules, which can affect its effectiveness.
Biochemical and Physiological Effects
4-Chloro-3-(3-methylthiophenyl)benzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(3-methylthiophenyl)benzoic acid (95%) has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and easy to store. It is also soluble in most organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use in experiments. It is not very stable and can degrade over time, particularly in the presence of light and moisture. In addition, it can interact with other chemicals and interfere with the results of experiments.

Future Directions

There are several potential future directions for 4-Chloro-3-(3-methylthiophenyl)benzoic acid (95%). One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicine and industrial production. Finally, further research could be done to explore its potential as a reagent in organic synthesis.

Synthesis Methods

4-Chloro-3-(3-methylthiophenyl)benzoic acid (95%) can be synthesized from 3-methylthiophenol and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is typically carried out in a solvent such as ethanol or isopropanol. The reaction yields a 95% pure product.

properties

IUPAC Name

4-chloro-3-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBJUPASPMAMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186819
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-3′-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-46-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-3′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261975-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-3′-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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